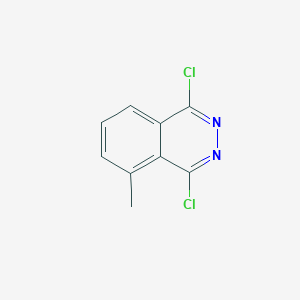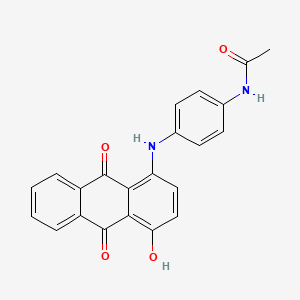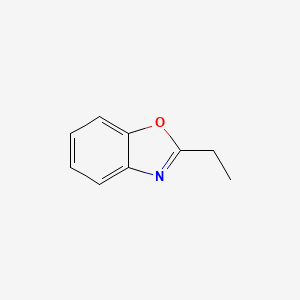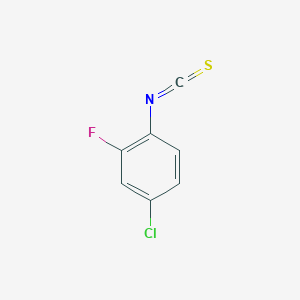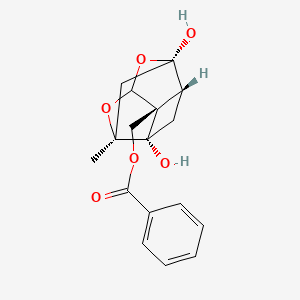
芍药苷元
描述
Paeoniflorgenin, also known as Paeoniflorgenin, is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound Paeoniflorgenin is 318.11033829 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Paeoniflorgenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paeoniflorgenin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和代谢
芍药苷元 (PG),芍药苷元的脱葡萄糖苷化代谢物,已对其药代动力学和代谢进行了研究。研究表明,芍药苷元水解为 PG,本身不被吸收,而 PG 可吸收并在血液中循环。这项研究强调了了解芍药苷元的代谢及其转化为芍药苷元在治疗应用中的重要性 (Hsiu et al., 2003)。
神经保护
芍药苷元在神经保护方面显示出潜力,尤其是在阿尔茨海默病和帕金森病等神经退行性疾病方面。研究表明它具有促进神经元存活和发挥抗炎和抗凋亡特性的能力,这对于管理神经退行性疾病至关重要 (Manayi et al., 2017)。
抗炎作用
研究表明芍药苷元具有显着的抗炎作用。它因其在减轻溃疡性结肠炎和关节炎等疾病中的炎症中的作用而特别受到关注。该化合物抑制 NF-κB 信号通路和细胞凋亡等途径的能力在其抗炎作用中起着至关重要的作用 (Gu et al., 2017)。
脑靶向的鼻内给药
创新研究探索了使用芍药苷元纳米晶体进行鼻内给药作为治疗帕金森病的策略。这种方法在提高化合物到达大脑的生物利用度和有效性方面显示出前景 (Wu et al., 2019)。
生物合成和分布
了解芍药苷元在芍药科等植物中的生物合成和分布对其在药理学中的开发和利用至关重要。该领域的研究可以导致增强的生产方法和在临床环境中更好地利用这种化合物 (Zhang et al., 2022)。
胆固醇代谢
芍药苷元已被研究其对胆固醇代谢的影响,特别是在高脂血症情况下。它调节胆固醇合成和代谢以及抵抗氧化应激的能力使其成为管理胆固醇相关疾病的潜在治疗剂 (Hu et al., 2017)。
免疫调节
芍药苷元对免疫系统产生影响,特别是在类风湿性关节炎等自身免疫性疾病方面。它调节免疫反应和影响免疫细胞信号通路的能力具有治疗意义 (Li et al., 2012)。
肝脏保护
研究表明,芍药苷元提供肝脏保护,并且对各种肝脏疾病有效。它在管理肝脏疾病中的多靶点方法值得注意,包括缓解胆汁淤积和减轻肝纤维化 (Ma et al., 2020)。
作用机制
Target of Action
Paeoniflorgenin, a monoterpene glycoside, is a major component of the Paeoniaceae family of plants . It has been found to have a wide range of targets, primarily cancer cells, including liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia . It also targets cells involved in inflammation and immune dysfunction .
Mode of Action
Paeoniflorgenin interacts with its targets primarily by inducing apoptosis, inhibiting cell proliferation, invasion, or metastasis, and protecting liver function . It has been shown to have anti-inflammatory and anti-apoptotic properties, promoting neuronal survival .
Biochemical Pathways
The potential molecular mechanisms corresponding to the antitumor effects of Paeoniflorgenin might be related to the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also affects the autophagy pathway, reducing calcium influx and lactate dehydrogenase release, activating α-synuclein degradation .
Pharmacokinetics
Paeoniflorgenin is extensively metabolized into paeoniflorin . The absorption of the compound is increased by the use of a p-glycoprotein inhibitor, such as cyclosporine-A . Much of the paeoniflorgenin is hydrolyzed by lactase phlorizin hydrolase (LPH), the brush border glucosidase .
Result of Action
The molecular and cellular effects of Paeoniflorgenin’s action include the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also has neuroprotective effects, protecting cells from damage and promoting neuronal survival .
Action Environment
The content of Paeoniflorgenin is affected by many factors, including biological and abiotic factors . Therefore, the ecological and environmental factors of habitat should be carefully considered in order to produce the traditional Chinese medicines with high Paeoniflorgenin content .
生化分析
Biochemical Properties
Paeoniflorgenin, as a metabolite of paeoniflorin, may interact with various enzymes, proteins, and other biomoleculesPaeoniflorin, the parent compound, is known to interact with various biomolecules and participate in numerous biochemical reactions .
Cellular Effects
Paeoniflorin, from which Paeoniflorgenin is derived, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Paeoniflorgenin is not fully understood. Paeoniflorin, its parent compound, has been studied extensively. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on paeoniflorin suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on paeoniflorin suggest that it has wide spectrum antitumour activities .
Metabolic Pathways
Paeoniflorin, its parent compound, is synthesized in plants through a pathway involving the universal precursors isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) .
Transport and Distribution
Studies on paeoniflorin suggest that it may be primarily synthesized in the leaves and subsequently transported to the roots .
Subcellular Localization
Studies on paeoniflorin suggest that it may be localized in specific compartments or organelles within the cell .
属性
IUPAC Name |
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHMWOOQLVRLG-BZEIYFPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



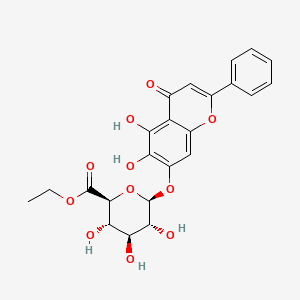
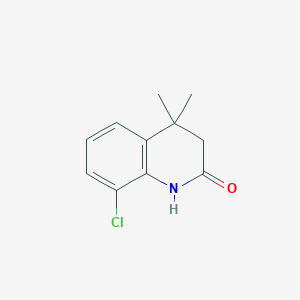
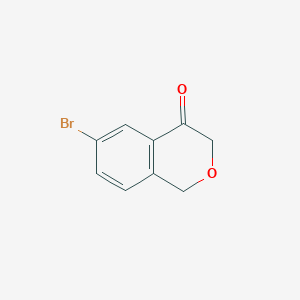
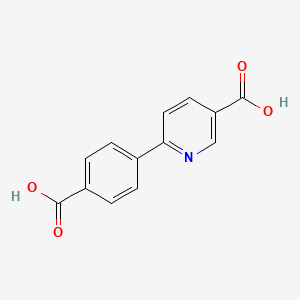

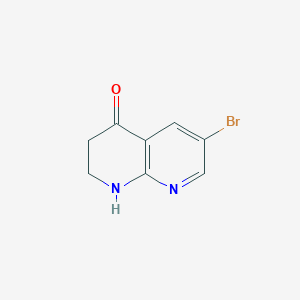
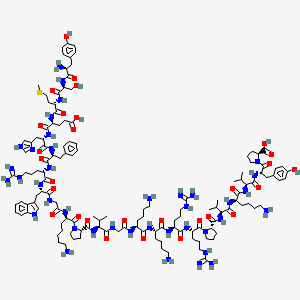

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)
